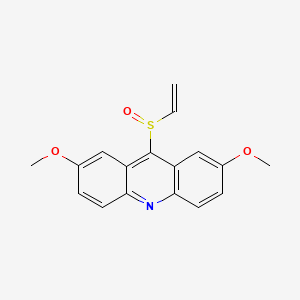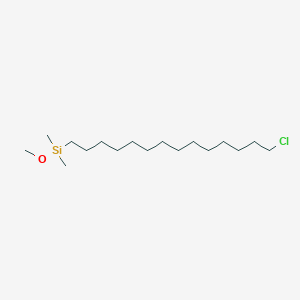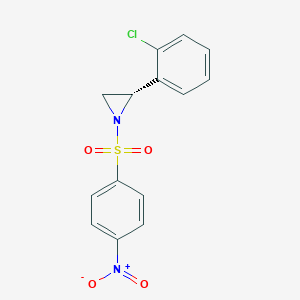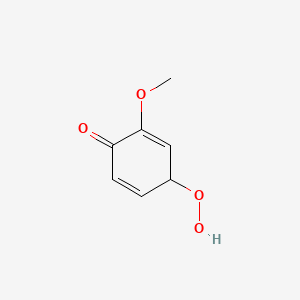![molecular formula C21H17NS B12540467 Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- CAS No. 669089-45-6](/img/structure/B12540467.png)
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- is a polynuclear azaheterocycle with an extended π-π conjugation. . The compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- typically involves a multi-step process. One common method includes the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction . This method is efficient and allows for the incorporation of various substituents to modify the compound’s properties.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by heterogeneous cobalt oxide or titanium dioxide under mild conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are common, facilitated by catalysts such as copper or iron.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Cobalt oxide, titanium dioxide
Reducing agents: Hantzsch esters
Catalysts: Copper, iron, and cobalt compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoline derivatives, while reduction reactions produce deoxygenated N-heterocycles .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating various types of cancer, including leukemia and melanoma.
Industry: Utilized in the development of opto-electronic devices and agricultural chemicals.
Wirkmechanismus
The mechanism of action of Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- involves its interaction with molecular targets and pathways within cells. The compound’s extended π-π conjugation allows it to intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, it can inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbenzo[f]quinoline: Shares a similar core structure but lacks the methylthio phenyl substituent.
Benzoquinoline derivatives: Various derivatives exhibit different biological activities and chemical reactivities.
Uniqueness
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- is unique due to its specific substituents, which enhance its biological activity and chemical reactivity. The presence of the methylthio phenyl group contributes to its selective anticancer activity, making it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
669089-45-6 |
|---|---|
Molekularformel |
C21H17NS |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-methyl-3-(4-methylsulfanylphenyl)benzo[f]quinoline |
InChI |
InChI=1S/C21H17NS/c1-14-13-20(16-7-10-17(23-2)11-8-16)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,1-2H3 |
InChI-Schlüssel |
SRGUWVLWPHLGAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)

![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)


![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)

![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)

